(R)-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
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Overview
Description
®-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid is a complex organic compound that features a combination of aromatic and aliphatic structures. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a chloro-phenyl group and a fluorenylmethoxycarbonylamino moiety, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chloro-phenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chloro substituent.
Introduction of the Fluorenylmethoxycarbonyl Group: The next step involves the protection of an amine group with a fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved using Fmoc chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amine is then coupled with the chloro-phenyl intermediate using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid may involve similar synthetic steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., ethanol, dichloromethane)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
®-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
®-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid can be compared with other similar compounds, such as:
®-4-(3-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid: This compound has a bromo substituent instead of a chloro group, which may affect its reactivity and biological activity.
®-4-(3-Methyl-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid: The presence of a methyl group instead of a chloro group can influence the compound’s chemical properties and interactions.
®-4-(3-Nitro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid: The nitro group introduces different electronic effects, potentially altering the compound’s reactivity and biological effects.
The uniqueness of ®-4-(3-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2R)-4-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUCQGYSVYOQID-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC(=CC=C4)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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